molecular formula C9H8N4O3 B8702419 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one CAS No. 97538-37-9

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No. B8702419
Key on ui cas rn: 97538-37-9
M. Wt: 220.18 g/mol
InChI Key: KQHAMBITCFATGC-UHFFFAOYSA-N
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Patent
US04980480

Procedure details

To a stirred, warm (40° C.) solution of 66.2 g (0.37 mole) of acetaldehyde 3-nitrophenylhydrazone (compound 40, FIG. 5) in one liter of acetic acid was added a solution of 30.0 g (0.37 mole) of potassium cyanate in 75 ml of water. The reaction mixture was cooled to 20° C. and stirred for 30 minutes. An aqueous 5% sodium hypochlorite solution (600 ml) was added to the mixture during a 30 minute period while maintaining a temperature of 20° C. A precipitate formed during the addition. After this addition was complete, the mixture was diluted with one liter of water and was filtered; the filtrate was saved for further use. The filter cake was triturated with a solution of ethyl acetate:n-heptane (1:1) and was filtered. The solid thus collected was dried under reduced pressure to yield 52.4 g of 4,5-dihydro-3-methyl-1-(3-nitrophenyl)-1,2,4-triazol-5(1H)-one.
Name
acetaldehyde 3-nitrophenylhydrazone
Quantity
66.2 g
Type
reactant
Reaction Step One
Name
compound 40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][N:11]=[CH:12][CH3:13])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[O-:14][C:15]#[N:16].[K+].Cl[O-].[Na+]>C(O)(=O)C.O>[CH3:13][C:12]1[NH:16][C:15](=[O:14])[N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
acetaldehyde 3-nitrophenylhydrazone
Quantity
66.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NN=CC
Name
compound 40
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NN=CC
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
potassium cyanate
Quantity
30 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 20° C
CUSTOM
Type
CUSTOM
Details
A precipitate formed during the addition
ADDITION
Type
ADDITION
Details
After this addition
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was triturated with a solution of ethyl acetate:n-heptane (1:1)
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solid thus collected
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NN(C(N1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 52.4 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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